Pinitol diacetonide
CAS No.: 57819-56-4
Cat. No.: VC2528708
Molecular Formula: C13H22O6
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57819-56-4 |
|---|---|
| Molecular Formula | C13H22O6 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | (1R,2R,6R,7S,8S,9R)-8-methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol |
| Standard InChI | InChI=1S/C13H22O6/c1-12(2)16-8-6(14)7(15-5)9-11(10(8)18-12)19-13(3,4)17-9/h6-11,14H,1-5H3/t6-,7-,8+,9+,10+,11+/m0/s1 |
| Standard InChI Key | IPNUFAHKROGNMZ-HGQQYVGVSA-N |
| Isomeric SMILES | CC1(O[C@@H]2[C@H]([C@@H]([C@@H]3[C@H]([C@@H]2O1)OC(O3)(C)C)OC)O)C |
| SMILES | CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)OC)O)C |
| Canonical SMILES | CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)OC)O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Pinitol diacetonide possesses a complex three-dimensional structure with multiple stereogenic centers. The compound's IUPAC name, (1R,2R,6R,7S,8S,9R)-8-methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol, indicates its precise stereochemistry, which is vital for its chemical reactivity and potential biological interactions . The molecule contains a cyclitol core (specifically a D-chiro-inositol backbone) with strategic modifications that alter its physical and chemical properties compared to the parent compound.
The molecular structure features a tricyclic arrangement due to the presence of the two acetonide groups forming cyclic structures with the hydroxyl groups of the inositol ring. This configuration creates a rigid framework that influences the compound's conformation and reactivity patterns.
Structural Identifiers and Nomenclature
For precise identification and reference in scientific literature, pinitol diacetonide is associated with several structural identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C13H22O6/c1-12(2)16-8-6(14)7(15-5)9-11(10(8)18-12)19-13(3,4)17-9/h6-11,14H,1-5H3/t6-,7-,8+,9+,10+,11+/m0/s1 |
| InChIKey | IPNUFAHKROGNMZ-HGQQYVGVSA-N |
| SMILES | CC1(O[C@@H]2C@HO)C |
| ChEMBL ID | CHEMBL493528 |
| DSSTox Substance ID | DTXSID80584191 |
The compound is known by several synonyms in the scientific literature, including:
-
PINITOL DIACETONIDE
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Dicyclohexylidene pinitol
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Di-O-isopropylidene-D-pinitol
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1,2:5,6-Bis-O-(1-methylethylidene)-3-methyl-1D-chiro-inositol
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(3aR,4S,5S,5aR,8aR,8bR)-5-methoxy-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis( dioxole)-4-ol
Crystallographic Data and Structural Studies
Crystal Structure Analysis
The three-dimensional arrangement of pinitol diacetonide has been studied through X-ray crystallography, providing valuable insights into its conformation in the solid state. The crystal structure is registered in the Cambridge Crystallographic Data Centre (CCDC) with the number 627362 . This structural information is critical for understanding potential molecular interactions and structure-activity relationships.
The associated research article can be accessed via DOI:10.1107/S1600536806042292, and the crystal structure data is available at DOI:10.5517/ccp1th0 . These resources provide detailed information about bond lengths, angles, and the three-dimensional packing of the molecule in crystalline form.
Conformational Analysis
The presence of the rigid acetonide groups in pinitol diacetonide constrains the conformational flexibility of the cyclitol ring, locking it into specific conformations. This structural rigidity can be advantageous for certain applications, particularly in medicinal chemistry where a defined three-dimensional structure can enhance binding specificity to biological targets.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
Based on its structure, pinitol diacetonide would be expected to exhibit reactivity primarily through its single free hydroxyl group. Potential transformations include:
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Esterification or etherification of the free hydroxyl group
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Oxidation to introduce a carbonyl functionality
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Use as a chiral building block in complex molecule synthesis
The acetonide protecting groups are generally stable under basic conditions but can be removed under acidic conditions, providing a means to selectively deprotect the molecule when needed.
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